molecular formula C7H11ClF2O3S B13593675 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride

2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride

Cat. No.: B13593675
M. Wt: 248.68 g/mol
InChI Key: KJDWDTQNEVDCEZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C7H11ClF2O3S and a molecular weight of 248.68 g/mol . It is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonylchloride is unique due to its specific combination of a difluoroethane backbone and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C7H11ClF2O3S

Molecular Weight

248.68 g/mol

IUPAC Name

2,2-difluoro-2-(oxan-4-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H11ClF2O3S/c8-14(11,12)5-7(9,10)6-1-3-13-4-2-6/h6H,1-5H2

InChI Key

KJDWDTQNEVDCEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CS(=O)(=O)Cl)(F)F

Origin of Product

United States

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